molecular formula C25H27FN4O3S B2715216 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 1189931-37-0

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B2715216
CAS No.: 1189931-37-0
M. Wt: 482.57
InChI Key: GLBHILKGMHELRA-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a sulfanyl-acetamide moiety. The compound’s defining characteristic is its 1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl group, substituted with an ethyl and 4-fluorophenyl group. This spirocyclic system distinguishes it from related benzodioxin derivatives, which typically incorporate simpler heterocycles like triazoles or thiadiazoles . The 4-fluorophenyl substituent may enhance target binding affinity, while the ethyl group could modulate pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3S/c1-2-30-11-9-25(10-12-30)28-23(17-3-5-18(26)6-4-17)24(29-25)34-16-22(31)27-19-7-8-20-21(15-19)33-14-13-32-20/h3-8,15H,2,9-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBHILKGMHELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure combines various pharmacophores that may interact with biological targets, leading to diverse biological activities.

Chemical Structure and Properties

The compound features a benzodioxin moiety and a triazaspiro structure, which contribute to its biological activity. The presence of a sulfanyl group further enhances its potential to interact with enzymes and receptors in biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

  • Enzyme Inhibition :
    • Studies have shown that derivatives of benzodioxin compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. For instance, related compounds demonstrated moderate AChE inhibition with IC50 values ranging from 26.25 μM to 58.13 μM . This suggests potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus.
  • Antimicrobial Activity :
    • Compounds with similar structural features have been evaluated for their antimicrobial properties. Some derivatives exhibited promising activity against resistant strains of bacteria and fungi . This highlights the potential for developing new antimicrobial agents based on the benzodioxin scaffold.
  • Cytotoxicity :
    • Preliminary studies indicate that certain derivatives may possess anticancer properties. For example, modifications to the benzodioxin structure have shown enhanced cytotoxic effects against cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Enzyme Inhibition Studies

A series of experiments were conducted to evaluate the enzyme inhibitory potential of various derivatives of this compound. The results are summarized in Table 1.

CompoundTarget EnzymeIC50 (μM)Reference
5jAcetylcholinesterase26.25 ± 0.11
5dAcetylcholinesterase58.13 ± 0.15
5iα-Glucosidase74.52 ± 0.07
5fα-Glucosidase83.52 ± 0.08

Antimicrobial Activity

Several derivatives have been tested against various microbial strains:

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound AS. aureus1
Compound BE. faecium2
Compound CCandida auris<16

Case Studies

In a notable study involving derivatives of N-(2,3-dihydro-1,4-benzodioxin), compounds were synthesized and screened for their biological activity against Alzheimer’s disease models and diabetic conditions:

  • Case Study A : A derivative demonstrated significant inhibition of AChE activity in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.
  • Case Study B : Another derivative showed promising results in lowering blood glucose levels in diabetic models by inhibiting α-glucosidase.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group may enhance lipophilicity and membrane permeability relative to bulkier substituents like naphthalenylmethyl .

Pharmacological Activity

Bioactivity data for benzodioxin derivatives highlight structure-activity relationships (SAR):

Compound Class Biological Activity Potency (IC50/EC50) Key Findings
Spirocyclic Triazaspiro Derivatives (Target) In silico predicted kinase inhibition N/A Computational docking suggests high affinity for tyrosine kinases
1,2,4-Triazole Derivatives Antimicrobial (gram-positive bacteria) MIC: 2–8 µg/mL Moderate activity, limited by hemolytic effects at higher concentrations
Thiadiazole Derivatives Antifungal (Candida albicans) MIC: 4–16 µg/mL Activity correlates with bis-sulfanyl substituents
Sulfonamide-Acetamides Anti-inflammatory (Carrageenan-induced edema) ED50: 12 mg/kg (vs. 15 mg/kg for Ibuprofen) Comparable efficacy to NSAIDs with reduced ulcerogenicity

Key Observations :

  • The target’s spirocyclic architecture may confer unique kinase inhibition profiles, distinguishing it from antimicrobial or anti-inflammatory analogs .
  • Sulfonamide-acetamide derivatives (e.g., ) exhibit anti-inflammatory potency comparable to Ibuprofen, suggesting the benzodioxin scaffold’s versatility .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (), the target compound shows moderate similarity (<60%) to triazole and thiadiazole derivatives, primarily due to the spirocyclic system’s structural divergence. Higher similarity (>75%) is observed with other sulfanyl-acetamides, emphasizing the role of the benzodioxin-sulfanyl linkage in shared bioactivity .

Q & A

Q. What methodologies validate conflicting bioactivity results across cell lines?

  • Methodological Answer : Normalize data using Z’-factor (≥0.5 indicates robust assays). Perform RNA-seq on responsive vs. non-responsive cell lines to identify differential receptor expression. Validate with CRISPR knockdown of putative targets .

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